molecular formula C9H11BrN2O B11943303 3-(3-Bromophenyl)-1,1-dimethylurea CAS No. 20940-43-6

3-(3-Bromophenyl)-1,1-dimethylurea

Cat. No.: B11943303
CAS No.: 20940-43-6
M. Wt: 243.10 g/mol
InChI Key: BZQYHZYTUBMDPQ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,1-dimethylurea is a substituted urea derivative characterized by a bromine atom at the meta position of the phenyl ring. Structurally, it belongs to the arylurea herbicide family, which inhibits photosynthesis by blocking electron transport at photosystem II (PSII) in chloroplasts . Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence its binding affinity, solubility, and environmental persistence .

Properties

CAS No.

20940-43-6

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-(3-bromophenyl)-1,1-dimethylurea

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13)

InChI Key

BZQYHZYTUBMDPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,1-dimethylurea typically involves the reaction of 3-bromophenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds smoothly, yielding the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Products include brominated phenylurea derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Coupling: Biaryl compounds with diverse applications.

Scientific Research Applications

3-(3-Bromophenyl)-1,1-dimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylurea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The herbicidal activity of arylurea derivatives is highly dependent on the substituents’ type, number, and position on the phenyl ring. Key structural analogs include:

Compound Name Substituents Key Structural Features
3-(3-Bromophenyl)-1,1-dimethylurea Br at meta position Larger halogen, moderate electronegativity
Diuron (DCMU) Cl at 3,4 positions High electron-withdrawing effect
Monuron Cl at para position Simpler substitution pattern
Chlorotoluron Cl at 3, CH₃ at 4 Enhanced lipophilicity
Linuron Cl at 3,4; OCH₃ at 1 Methoxy group alters solubility

Key Observations :

  • Halogen Type : Bromine’s larger size may reduce binding efficiency to the D1 protein in PSII compared to chlorine, as seen in diuron’s higher inhibitory potency .
  • Substituent Position : Meta-substituted derivatives (e.g., 3-bromo) exhibit different steric and electronic effects compared to para-substituted analogs (e.g., monuron). For example, 3-(4-bromophenyl)-1,1-dimethylurea (a positional isomer) may have distinct biological activity due to altered molecular interactions .
Environmental Impact and Toxicity

Substituents significantly influence environmental persistence and toxicity:

Compound Marine Toxicity (48h LC₅₀, μg/cm³) Environmental Notes
Diuron 8.0 Persistent, bioaccumulative
Irgarol 1051 12.0 Synergistic toxicity in mixtures
This compound Not reported Likely slower degradation vs. Cl
  • Brominated compounds may degrade more slowly than chlorinated analogs due to stronger C-Br bonds, increasing environmental persistence .
  • Diuron exhibits higher toxicity to marine organisms (e.g., Artemia) compared to monuron and other urea herbicides .
Physicochemical Properties

Lipophilicity (logP) and solubility are critical for herbicidal activity:

Compound logP (Predicted) Water Solubility (mg/L)
Diuron 2.8 36.4
Monuron 1.9 230
3-(4-Methoxyphenyl)-1,1-dimethylurea 1.5 1,200
  • Bromine’s higher hydrophobicity (compared to chlorine) may reduce water solubility, limiting soil mobility but enhancing cuticular penetration in plants.
  • Methoxy groups (e.g., 3-(4-methoxyphenyl)-1,1-dimethylurea) increase solubility but may reduce membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3-(3-Bromophenyl)-1,1-dimethylurea in complex matrices?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS) is widely used. Analytical standards for structurally similar urea derivatives (e.g., chlorotoluron, diuron) are validated for retention time calibration and quantification . For example, reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) resolve urea derivatives effectively. Ensure method validation includes spike-recovery tests (70–120% recovery) in soil or biological samples to account for matrix effects .

Q. How is this compound synthesized, and what are critical reaction parameters?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 3-bromoaniline with dimethylcarbamoyl chloride under anhydrous conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during amine activation to prevent side reactions.
  • Solvent : Use dry dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis.
  • Catalyst : Triethylamine (2.5 equiv) ensures efficient deprotonation of the aniline.
    Yield optimization (>75%) requires strict moisture control and purification via silica gel chromatography (hexane/ethyl acetate eluent) .

Q. What are the primary applications of this compound in biological research?

  • Applications :

  • Herbicidal Activity : Like diuron and monuron, it inhibits photosynthesis by blocking the QB site in Photosystem II (PSII), validated via chlorophyll fluorescence assays .
  • Cancer Research : Urea derivatives (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea) exhibit antiproliferative effects in pancreatic cancer cells (PANC-1) via ROS-mediated apoptosis; similar mechanisms may apply .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Contradictions often arise from assay variability or structural analogs misattributed to the parent compound. Strategies include:

  • Structural Confirmation : Verify purity (>95%) via 1^1H NMR and LC-MS to exclude impurities (e.g., 3-(3,4-dichlorophenyl) isomers) .
  • Dose-Response Reproducibility : Use standardized cell lines (e.g., NIH/3T3 for cytotoxicity) and replicate experiments across independent labs.
  • Meta-Analysis : Compare data with structurally related compounds (e.g., diuron’s EC50_{50} = 1.2 µM in PSII inhibition) to identify outliers .

Q. What experimental approaches elucidate the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methyl groups) and test activity in PSII inhibition assays .
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinity to the D1 protein in PSII. Compare with diuron’s binding mode (PDB ID: 3WU2) .
  • Physicochemical Profiling : Measure logP (octanol/water partition coefficient) to correlate lipophilicity with membrane permeability .

Q. What safety and handling protocols are critical for this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (similar to chlorotoluron) .
  • Waste Disposal : Degrade urea derivatives via alkaline hydrolysis (1M NaOH, 70°C, 2 hours) to minimize environmental persistence .
  • Acute Toxicity : Reference safety data for chlorotoluron (LD50_{50} oral rat = 2,500 mg/kg) as a proxy until compound-specific studies are available .

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